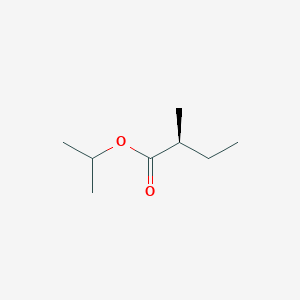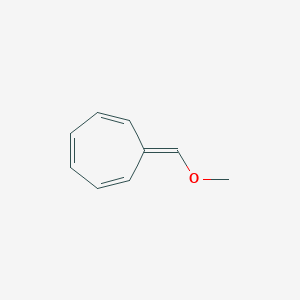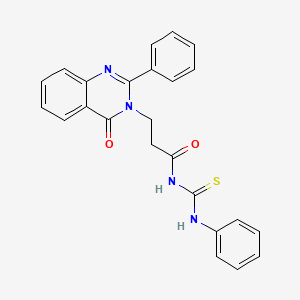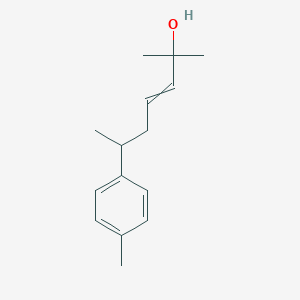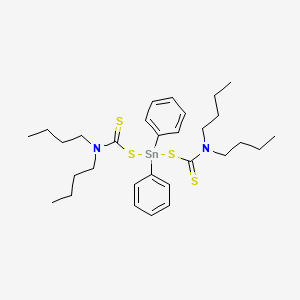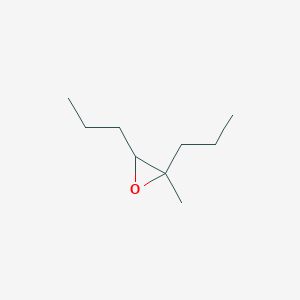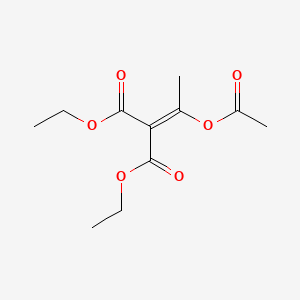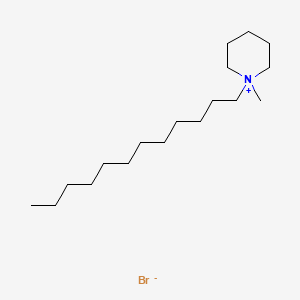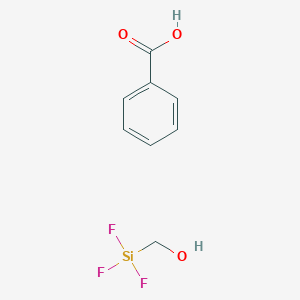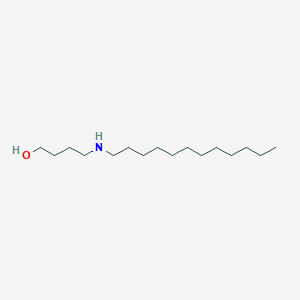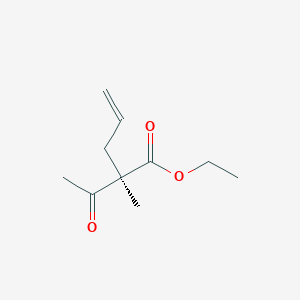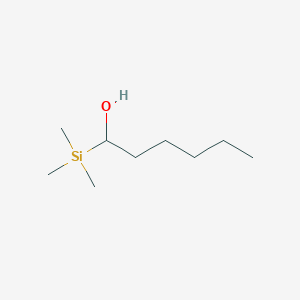![molecular formula C10H5ClN4O4S B14463372 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-54-4](/img/structure/B14463372.png)
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C10H5ClN4O4S This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a sulfanyl group attached to a dinitrophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with 2,4-dinitrophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The dinitrophenyl moiety can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Different oxidation states of the dinitrophenyl moiety.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and dinitrophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-nitrophenyl disulfide
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
Comparison and Uniqueness
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both a chloro group and a dinitrophenyl moiety, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
73768-54-4 |
|---|---|
Fórmula molecular |
C10H5ClN4O4S |
Peso molecular |
312.69 g/mol |
Nombre IUPAC |
4-chloro-2-(2,4-dinitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H5ClN4O4S/c11-9-3-4-12-10(13-9)20-8-2-1-6(14(16)17)5-7(8)15(18)19/h1-5H |
Clave InChI |
OYLMMNZGIDHZGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


